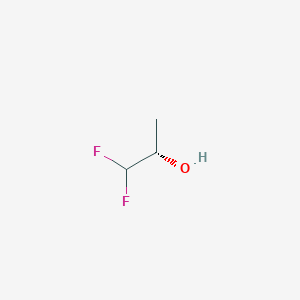

(2S)-1,1-difluoropropan-2-ol

Description

Significance of Fluorine Atom Introduction in Organic Molecules for Research

The incorporation of fluorine atoms into organic molecules imparts unique physicochemical properties that are highly sought after in various fields of chemical research, particularly in medicinal chemistry and materials science. tandfonline.comucd.ieacs.org Fluorine's high electronegativity (3.98 on the Pauling scale) and small van der Waals radius (1.47 Å), which is comparable to that of a hydrogen atom (1.20 Å), allow for its substitution without significant steric alteration of the parent molecule. tandfonline.comwikipedia.org This substitution, however, can lead to profound changes in the molecule's electronic properties, conformation, and reactivity. wikipedia.orgbohrium.com

One of the most significant consequences of fluorination is the enhanced metabolic stability of the molecule. tandfonline.combohrium.comnih.gov The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond. ucd.iewikipedia.org This strength makes the C-F bond resistant to metabolic oxidation by enzymes such as cytochrome P450, thereby prolonging the biological half-life of a drug candidate. ucd.ie

Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. ucd.ienih.gov While the effect can vary, fluorination often increases lipophilicity, potentially enhancing membrane permeability and bioavailability. nih.govnumberanalytics.com The strong electron-withdrawing nature of fluorine can also alter the pKa of nearby functional groups, influencing a compound's ionization state and, consequently, its solubility and ability to interact with biological targets. tandfonline.comacs.orgbohrium.com

The unique properties of fluorine also influence intermolecular interactions. Fluorine can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity of a ligand to its protein target. tandfonline.combohrium.com This has been a key strategy in the design of potent and selective enzyme inhibitors and receptor modulators. bohrium.com

| Property | Comparison | Significance in Research |

| Electronegativity | Highest among elements (3.98) | Alters electronic distribution, pKa, and reactivity. tandfonline.comacs.org |

| Van der Waals Radius | Similar to hydrogen (F: 1.47 Å, H: 1.20 Å) | Allows for isosteric replacement of hydrogen without major steric changes. tandfonline.comwikipedia.org |

| C-F Bond Strength | Strongest single bond in organic chemistry (~480 kJ/mol) | Increases metabolic stability by blocking oxidation. ucd.iewikipedia.org |

| Lipophilicity | Generally increases upon fluorination | Affects membrane permeability and bioavailability. nih.govnumberanalytics.com |

The Role of Chiral Fluorinated Alcohols as Key Intermediates and Building Blocks in Advanced Chemical Synthesis

Chiral fluorinated alcohols are a critically important class of molecules that serve as versatile intermediates and building blocks in the asymmetric synthesis of more complex, high-value compounds. ki.sirsc.org Their utility stems from the combined presence of a stereogenic center bearing a hydroxyl group and one or more fluorine atoms. This unique combination allows for a wide range of chemical transformations while imparting the beneficial properties of fluorine to the final product.

The development of efficient and stereoselective methods for the synthesis of chiral fluorinated alcohols has been a major focus of research. ki.sidiva-portal.org Techniques such as the asymmetric reduction of fluorinated ketones and the kinetic resolution of racemic fluorinated alcohols have provided access to a diverse array of these compounds with high enantiomeric purity. ki.si Ruthenium-catalyzed asymmetric transfer hydrogenation and iridium-catalyzed asymmetric hydrogenation are among the powerful methods developed for this purpose. ki.sirsc.org

Once synthesized, these chiral alcohols can be converted into a variety of other functional groups. The hydroxyl group can be oxidized to a ketone, converted to a leaving group for nucleophilic substitution, or used to direct subsequent stereoselective reactions. This versatility makes them invaluable starting materials for the synthesis of fluorinated analogues of natural products, pharmaceuticals, and agrochemicals. nih.govcuny.edu

For instance, chiral β-fluorinated alcohols, also known as fluorohydrins, are key precursors for biologically active molecules, including radiotracers for positron emission tomography (PET) and potential cancer therapeutics. researchgate.net The ability to introduce fluorine at a specific stereocenter allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.

The use of fluorinated chiral auxiliaries, derived from compounds like trifluoromethylated oxazolidines, has also proven to be a powerful strategy in asymmetric synthesis. cyu.fr These auxiliaries can control the stereochemical outcome of reactions such as alkylations and hydroxylations, leading to the formation of enantiopure α-chiral acids, aldehydes, and alcohols. cyu.fr

Overview of (2S)-1,1-Difluoropropan-2-ol as a Model Chiral Fluorinated Compound for Stereochemical and Synthetic Studies

This compound is a specific chiral fluorinated alcohol that serves as an excellent model compound for investigating the principles of stereochemistry and exploring new synthetic methodologies. nih.gov Its structure features a stereogenic center at the second carbon, bonded to a hydroxyl group, a methyl group, and a difluoromethyl group.

The presence of the two fluorine atoms on the adjacent carbon significantly influences the chemical and physical properties of the molecule. The synthesis of its racemic form, 1,1-difluoropropan-2-ol (B3052644), and its derivatives has been reported through various methods. chembk.comresearchgate.net For example, the reaction of diethyl difluoromethylphosphonate with 2-benzyloxyacetaldehyde yields a precursor to 1,1-difluoropropan-2-ol derivatives. researchgate.netresearchgate.net

The chiral nature of this compound makes it a valuable building block for the synthesis of more complex chiral molecules. For instance, it can be used in the synthesis of fluorinated amino acids, which are of great interest in peptide and protein engineering. chemrxiv.org The stereochemistry of the alcohol can be used to control the stereochemistry of the final amino acid product.

Furthermore, derivatives of this compound, such as (2S)-3-amino-1,1-difluoropropan-2-ol, are available as building blocks for chemical synthesis. enaminestore.comenaminestore.com These compounds highlight the utility of this compound as a scaffold for introducing both fluorine and chirality into a molecule.

The study of compounds like this compound and its analogues provides fundamental insights into the effects of fluorine on molecular conformation and reactivity, which is crucial for the rational design of new drugs and materials. bris.ac.ukgoogle.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 57469933 (CID) | C3H6F2O | 96.08 |

| 1,1-Difluoropropan-2-ol | 431-04-9 | C3H6F2O | 96.08 |

| (2S)-3-amino-1,1-difluoropropan-2-ol | 2227710-65-6 | C3H7F2NO | 111.09 |

| (2S)-3-amino-1,1-difluoropropan-2-ol hydrochloride | 2242468-91-1 | C3H8ClF2NO | 147.55 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H6F2O |

|---|---|

Molecular Weight |

96.08 g/mol |

IUPAC Name |

(2S)-1,1-difluoropropan-2-ol |

InChI |

InChI=1S/C3H6F2O/c1-2(6)3(4)5/h2-3,6H,1H3/t2-/m0/s1 |

InChI Key |

AKVKBTWZKYWPNV-REOHCLBHSA-N |

Isomeric SMILES |

C[C@@H](C(F)F)O |

Canonical SMILES |

CC(C(F)F)O |

Origin of Product |

United States |

Conformational Analysis and Stereochemistry of 2s 1,1 Difluoropropan 2 Ol Derivatives

Influence of Fluorine Substitution on Molecular Conformation

The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in the electronic distribution within a molecule. These changes manifest as intramolecular interactions and conformational preferences that are unique to fluorinated compounds.

Intramolecular Hydrogen Bonding (e.g., OH···F Interactions) and their Energetic Contribution

A key feature in the conformational analysis of fluorinated alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl group and a nearby fluorine atom. In (2S)-1,1-difluoropropan-2-ol, the hydroxyl proton can act as a hydrogen bond donor, while one of the fluorine atoms can act as an acceptor. This interaction, denoted as an OH···F hydrogen bond, can stabilize specific conformations.

The strength of such intramolecular hydrogen bonds is a subject of considerable research. While fluorine is a weak hydrogen bond acceptor compared to oxygen or nitrogen, the proximity enforced by the molecular structure can lead to significant stabilizing interactions. nih.govnih.gov Studies on related fluorohydrins have demonstrated the existence of these bonds through both spectroscopic techniques and computational chemistry. nih.gov The energetic contribution of an OH···F bond is typically modest, often in the range of 3 to 5 kcal/mol for intermolecular interactions and slightly less for intramolecular ones. nih.gov The exact energy depends on the geometry of the interaction, particularly the H···F distance and the O-H···F angle.

For a conformation of this compound to be stabilized by an intramolecular hydrogen bond, the rotation around the C1-C2 bond must bring a fluorine atom and the hydroxyl hydrogen into close proximity. Theoretical studies on similar acyclic fluorohydrins have shown that conformers with OH···F distances well below the sum of the van der Waals radii are energetically favored. nih.gov

Table 1: Representative Energetic Contributions of Intramolecular Hydrogen Bonds in Fluorinated Alcohols

| Compound | Interaction Type | Calculated Stabilization Energy (kcal/mol) | H-bond distance (Å) |

| syn-4-fluoropentan-2-ol | OH···F | ~0.65 | ~2.00 |

| 3-fluoropropanol | OH···F | Not significantly populated | >2.3 |

| 1,1,1-trifluoro-2-propanol | OH···F | >0.7 | N/A |

Conformational Preferences and the Gauche Effect in Difluorinated Alcohol Systems

The "gauche effect" is a stereoelectronic phenomenon where a conformation with adjacent substituents in a gauche arrangement (approximately 60° dihedral angle) is more stable than the anti conformation (180° dihedral angle), contrary to what would be expected from steric hindrance alone. This effect is particularly prominent in molecules containing electronegative atoms, such as 1,2-difluoroethane. nih.govacs.org The primary explanation for the gauche effect is hyperconjugation, where electron density is donated from a C-H bonding orbital into an adjacent C-F antibonding orbital (σC-H → σ*C-F). This interaction is maximized in a gauche conformation. nih.govacs.org

In this compound, rotation around the C1-C2 bond will be heavily influenced by the gauche effect. The molecule is expected to preferentially adopt conformations where the C-O bond of the hydroxyl group is gauche to one of the C-F bonds. This preference for a gauche arrangement of electronegative substituents is a powerful tool for controlling the three-dimensional shape of molecules. nih.gov

Impact of Fluorination on Rotational Isomerism and Conformational Landscapes

The combined effects of intramolecular hydrogen bonding and the gauche effect significantly shape the conformational landscape of this compound. The potential energy surface for rotation around the C1-C2 bond is expected to have distinct minima corresponding to specific rotational isomers (rotamers).

Based on studies of similar fluorinated molecules, it is anticipated that the most stable conformers of this compound will feature a gauche relationship between the C-O and one of the C-F bonds. nih.govacs.org Furthermore, the orientation of the hydroxyl hydrogen will likely be directed towards a fluorine atom to maximize the stabilizing OH···F interaction. Conformations where the C-O bond is anti to a C-F bond, or where the hydroxyl group is eclipsed with the difluoromethyl group, are expected to be significantly higher in energy. The presence of the methyl group at C2 also introduces steric considerations that will further differentiate the energies of the various staggered conformations.

Theoretical and Computational Chemistry Studies

Due to the challenges in experimentally isolating and characterizing individual conformers of flexible molecules, theoretical and computational methods are indispensable tools for understanding the conformational behavior of this compound.

Quantum Chemical Calculations (DFT, Ab initio, MP2) for Conformational Energies and Structures

Quantum chemical calculations, such as Density Functional Theory (DFT), ab initio methods (like Møller-Plesset perturbation theory, MP2), are widely used to predict the structures and relative energies of different conformers. nih.govnih.gov These methods solve the electronic Schrödinger equation to provide detailed information about the molecule's potential energy surface.

For a molecule like this compound, a typical computational workflow would involve:

Conformational Search: Identifying all possible stable conformers by systematically rotating the single bonds.

Geometry Optimization: Determining the lowest energy geometry for each conformer.

Frequency Calculation: Confirming that the optimized geometries are true energy minima and calculating thermodynamic properties like Gibbs free energy.

These calculations would yield precise data on bond lengths, bond angles, dihedral angles, and the relative energies of the conformers, allowing for the prediction of their populations at a given temperature. Studies on similar molecules like 1,1,1-trifluoro-2-propanol have successfully used MP2 and DFT methods to identify the most stable conformer, which is stabilized by an intramolecular hydrogen bond. nih.gov

Table 2: Illustrative Results from Quantum Chemical Calculations on a Related Fluorinated Alcohol

| Conformer of 1,1,1-trifluoro-2-propanol | Relative Energy (kcal/mol) (MP2) | Key Dihedral Angle (°C-C-O-H) | H-bond Presence |

| I (H-bonded) | 0.00 | ~60 | Yes |

| II | >0.7 | ~180 | No |

| III | >0.7 | ~-60 | No |

Note: This table is based on data for 1,1,1-trifluoro-2-propanol and is intended to be illustrative of the type of information obtained from quantum chemical calculations. nih.gov Specific data for this compound is not available in the cited literature.

Molecular Dynamics Simulations for Solvent Effects on Conformational Equilibria

While gas-phase quantum chemical calculations provide fundamental insights, the conformational equilibrium of a molecule in solution can be significantly influenced by the solvent. frontiersin.orgrsc.org Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules in a condensed phase. uni-paderborn.dewhiterose.ac.uk

In an MD simulation, the motions of the solute (this compound) and a large number of explicit solvent molecules are simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape in the presence of solvent and the study of how solute-solvent interactions, such as hydrogen bonding with water, affect the relative populations of different conformers. For instance, a polar solvent might disrupt the intramolecular OH···F hydrogen bond in favor of intermolecular hydrogen bonds with the solvent. MD simulations of propan-2-ol and its fluorinated analogs in water have been used to understand the structure and dynamics of their hydration shells. uni-paderborn.dewhiterose.ac.uk

Prediction of Stereoselectivity and Transition State Geometries

The stereochemical outcome of reactions involving chiral molecules like this compound is dictated by the relative energies of the diastereomeric transition states. Computational chemistry provides powerful tools to predict this stereoselectivity by modeling the geometries and energies of these transient structures. nih.govchemrxiv.org

Density Functional Theory (DFT) calculations are commonly employed to explore the potential energy surface of a reaction. nih.govresearchgate.net By identifying and analyzing the transition state (TS) structures leading to different stereoisomeric products, the origins of stereoselectivity can be elucidated. For reactions involving chiral fluorinated alcohols, the non-covalent interactions, such as hydrogen bonds and steric repulsions within the TS, are critical in determining which pathway is energetically favored. nih.gov

For example, in an asymmetric reaction, the chiral center of this compound will influence the approach of a reactant. Two primary transition states, one leading to the (R)-configured product and the other to the (S)-configured product, can be modeled. The calculated Gibbs free energy difference (ΔΔG‡) between these competing transition states allows for a quantitative prediction of the enantiomeric or diastereomeric excess. chemrxiv.org A comprehensive conformational analysis of the transition states is crucial, as subtle changes in geometry can significantly impact the calculated energies and, therefore, the predicted stereoselectivity. nih.govelsevierpure.com Factors such as intramolecular hydrogen bonding between the alcohol's hydroxyl group and the fluorine atoms can "lock" the molecule into a specific conformation, influencing the facial selectivity of the reaction. nih.gov

Topological Analysis of Electron Density (AIM, NCI) and Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

To gain deeper insight into the intramolecular forces that govern the conformation and reactivity of this compound derivatives, advanced computational analyses such as Atoms in Molecules (AIM), Non-Covalent Interactions (NCI), and Natural Bond Orbital (NBO) are utilized.

Atoms in Molecules (AIM) Analysis: The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding. nih.govarxiv.org Within this framework, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. nih.govresearchgate.net For this compound, AIM analysis can confirm the existence of an intramolecular hydrogen bond between the hydroxyl proton and one of the fluorine atoms. nih.govnih.gov The properties at the BCP, such as the electron density (ρ) and the sign of the Laplacian of the electron density (∇²ρ), provide quantitative information about the strength and nature of this interaction. nih.govarxiv.org A positive ∇²ρ typically signifies a closed-shell interaction, characteristic of hydrogen bonds.

Non-Covalent Interactions (NCI) Analysis: NCI analysis is a method used to visualize weak non-covalent interactions in real space. nih.govarxiv.org It is based on the electron density and its derivatives. The resulting plots show surfaces that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding. arxiv.orgresearchgate.net For a fluorinated alcohol, an NCI plot would visually confirm the intramolecular OH···F hydrogen bond, appearing as a distinct surface between the involved atoms, providing qualitative and quantitative insights into the stabilizing interactions that favor specific conformers. nih.govarxiv.org

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the interactions between filled and vacant orbitals within a molecule to understand stabilization energy. nih.gov A key interaction in this compound is the hyperconjugation between the lone pair orbitals of the fluorine atoms (nF) and the antibonding orbital of the O-H bond (σOH). nih.gov This nF → σOH interaction represents the delocalization of electron density and is a component of the intramolecular hydrogen bond. The second-order perturbation energy (E(2)) associated with this interaction, as calculated by NBO, quantifies its stabilizing effect. Higher E(2) values indicate a stronger interaction, which contributes to the preference for conformations where the hydroxyl group and fluorine atoms are in close proximity.

Advanced Spectroscopic Characterization for Conformational Elucidation

Infrared (IR) Spectroscopy for Hydrogen Bonding and Vibrational Fingerprints

Infrared (IR) spectroscopy is a highly sensitive technique for probing the vibrational modes of molecules and is particularly effective for studying hydrogen bonding. rsc.orgresearchgate.net In this compound, the most informative vibrational mode is the O-H stretching frequency (ν(OH)).

In a dilute solution of a non-polar solvent, where intermolecular interactions are minimized, the presence of an intramolecular hydrogen bond (OH···F) causes a distinct shift in the ν(OH) band. cdnsciencepub.comnih.gov A "free" hydroxyl group, not involved in hydrogen bonding, typically exhibits a sharp absorption band around 3600-3640 cm⁻¹. cdnsciencepub.com However, when the hydroxyl proton forms a hydrogen bond with an electronegative fluorine atom, the O-H bond is weakened and elongated, resulting in a shift of the stretching frequency to a lower wavenumber (a redshift). nih.gov This redshifted band is often broader than the free OH band. The magnitude of this shift is correlated with the strength of the hydrogen bond.

By analyzing the IR spectrum, one can determine the relative populations of conformers with and without the intramolecular hydrogen bond. researchgate.netquora.com In some fluorinated alcohols, both a sharp "free" OH peak and a broader, redshifted "bonded" OH peak can be observed simultaneously, allowing for a quantitative assessment of the conformational equilibrium. cdnsciencepub.com

| Vibrational Mode | Typical Frequency (Free OH) | Typical Frequency (Intramolecular H-Bond) | Significance |

| O-H Stretch (ν(OH)) | ~3620 cm⁻¹ | ~3580 cm⁻¹ | Redshift indicates the presence and strength of the OH···F hydrogen bond. |

| C-F Stretch | ~1100-1000 cm⁻¹ | - | Characteristic vibrations of the difluoromethyl group. |

| C-O Stretch | ~1150-1050 cm⁻¹ | - | Confirms the alcohol functional group. |

Note: The exact frequencies can vary based on the solvent, concentration, and temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Stereochemical Assignments and Conformational Dynamics

NMR spectroscopy is an indispensable tool for the structural and stereochemical elucidation of fluorinated organic compounds. jeolusa.com The presence of ¹H, ¹³C, and ¹⁹F nuclei in this compound provides a wealth of information through chemical shifts and coupling constants.

¹H NMR: The proton spectrum reveals the connectivity of the molecule. The chemical shift of the hydroxyl proton (OH) is particularly sensitive to hydrogen bonding; its involvement in an intramolecular OH···F bond can lead to a downfield shift compared to a non-bonded alcohol. Vicinal coupling constants, such as ³J(H,H) and ³J(H,F), are dependent on the dihedral angle between the coupled nuclei (Karplus relationship) and can be used to infer the predominant conformation of the molecule in solution.

¹³C NMR: The carbon spectrum, often recorded with proton decoupling, shows three distinct signals for the three carbon atoms. The C-F coupling constants (¹J(C,F), ²J(C,F)) are highly informative. The carbon directly attached to the two fluorine atoms (C1) will appear as a triplet with a large one-bond coupling constant (¹J(C,F) > 200 Hz). The carbinol carbon (C2) will show a smaller two-bond coupling. jeolusa.com

¹⁹F NMR: ¹⁹F NMR is extremely sensitive to the chemical environment. jeolusa.com In this compound, the two fluorine atoms are diastereotopic due to the adjacent chiral center (C2). This means they are chemically non-equivalent and should, in principle, give rise to two separate signals in the ¹⁹F NMR spectrum. They will appear as a complex multiplet, often an AB quartet, with further splitting due to coupling with the protons on C1 and C2. The observation of distinct signals for the two fluorine atoms confirms the chiral nature of the molecule.

| Nucleus | Expected Chemical Shift (ppm) | Key Coupling Constants (Hz) | Information Provided |

| ¹H (CH₃) | ~1.2 | ³J(H,H) | Diastereotopic protons, coupling to CH |

| ¹H (CH) | ~4.0 | ³J(H,H), ³J(H,F) | Position adjacent to OH and CHF₂; conformation from coupling |

| ¹H (CHF₂) | ~5.8 | ²J(H,F), ³J(H,H) | Geminal H-F coupling; conformation from coupling |

| ¹H (OH) | Variable | - | Chemical shift sensitive to H-bonding |

| ¹³C (CH₃) | ~20 | - | Methyl group |

| ¹³C (CHOH) | ~70 | ²J(C,F) | Carbinol carbon, shows coupling to F |

| ¹³C (CHF₂) | ~115 | ¹J(C,F) | Difluoromethyl carbon, large C-F coupling |

| ¹⁹F (CHF₂) | ~ -125 | ²J(F,H), ³J(F,H) | Diastereotopic nature, conformational analysis |

Note: Chemical shifts are approximate and depend on the solvent and standard used.

X-ray Crystallography for Solid-State Conformation and Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing unambiguous proof of its conformation, connectivity, and absolute stereochemistry. nih.govresearchgate.net

For a chiral molecule like this compound, a successful single-crystal X-ray diffraction analysis would yield a precise molecular model with atomic coordinates. researchgate.netchemrxiv.org This model would directly show the preferred conformation adopted in the crystal lattice, including the specific torsional angles that define the molecular shape. It would also provide precise measurements of bond lengths and angles.

Crucially, this technique can be used to determine the absolute configuration of the chiral center. researchgate.neted.ac.uk By using anomalous dispersion, often requiring a heavy atom in the structure or using specific X-ray wavelengths, the true handedness of the molecule can be established, confirming that the hydroxyl group is arranged in the (S) configuration as designated. researchgate.neted.ac.uk The analysis would also reveal the packing of molecules in the crystal, showing the intermolecular interactions, such as intermolecular hydrogen bonds, that stabilize the crystal structure. nih.govmdpi.com

Mechanistic Investigations of Chemical Transformations Involving 2s 1,1 Difluoropropan 2 Ol

Elucidation of Reaction Mechanisms in C-F Bond Forming Reactions

The construction of C-F bonds is a significant challenge in synthetic chemistry. Mechanistic studies have been crucial in developing new and efficient fluorination methods. These investigations often focus on the catalytic cycles of transition metals and the nature of transient intermediates that dictate the reaction pathways.

Transition metal-catalyzed reactions are central to modern C-F bond formation strategies. Among these, palladium-catalyzed reactions have been extensively studied. A major breakthrough in this area was the development of reactions proceeding through a Pd(II)/Pd(IV) catalytic cycle, particularly for C-H fluorination. pku.edu.cn

The general mechanism involves the oxidation of a Pd(II) complex to a high-valent Pd(IV) species by an electrophilic fluorine source ("F+"). pku.edu.cn The crucial C-F bond-forming step occurs via reductive elimination from the Pd(IV) center, regenerating the Pd(II) catalyst and completing the cycle. pku.edu.cnharvard.edu Mechanistic studies on isolated Pd(IV) fluoride (B91410) complexes have been instrumental in understanding this process. harvard.edunih.gov These studies suggest that C-F reductive elimination often occurs from cationic Pd(IV) complexes through a dissociative mechanism. harvard.edunih.gov The choice of ligand is critical, as it must be able to stabilize the high-valent Pd(IV) intermediate and facilitate the reductive elimination step. nih.gov For instance, pyridyl-sulfonamide ligands have been shown to play a crucial role, likely through a specific coordination mode that promotes C-F bond formation. nih.gov

While the Pd(II)/Pd(IV) cycle is well-documented for aryl C-F bond formation, controlling these pathways for C(sp³)–H fluorination is more challenging due to the possibility of competing reaction pathways. nih.gov Recent work has shown that using chiral transient directing groups can not only induce enantioselectivity but also selectively promote the desired C(sp³)–F reductive elimination from the Pd(IV) intermediate. nih.gov

Copper-catalyzed systems have also emerged as powerful tools. For example, copper-assisted radical carbofluorination of unactivated alkenes has been developed, which is proposed to involve the transfer of a fluorine atom from a Cu(II)-F complex to an alkyl radical. nih.gov

Table 1: Key Features of Pd(II)/Pd(IV) Catalytic Cycle in C-F Bond Formation

| Step | Description | Key Factors |

|---|---|---|

| Oxidation | A Pd(II) complex is oxidized by an electrophilic fluorinating agent to a Pd(IV) intermediate. | Nature of the "F+" source. |

| C-F Reductive Elimination | The C-F bond is formed from the Pd(IV) complex, regenerating the Pd(II) catalyst. | Ligand geometry and electronic properties, formation of cationic intermediates. harvard.edunih.gov |

| Substrate Scope | Initially developed for aryl C-H bonds, now being extended to C(sp³)–H bonds. | Use of directing groups to control selectivity and reactivity. nih.gov |

The nature of the transient intermediates formed during a reaction is fundamental to its outcome. In fluorination chemistry, several types of reactive intermediates have been identified or proposed.

Carbocations: Due to the high electronegativity of fluorine, α-fluorocarbocations are expected to be significantly more reactive and have shorter lifetimes than their non-fluorinated counterparts. nih.gov Their high reactivity can open up novel chemical pathways. nih.gov However, the generation of carbocation intermediates can also lead to undesired side reactions such as elimination and rearrangement, which can complicate synthetic applications. researchgate.net

Radical Species: Radical fluorination provides a complementary approach to traditional ionic methods. wikipedia.org This pathway involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, the use of highly reactive sources like F₂ gas limited this field, but the discovery that electrophilic N-F reagents (such as Selectfluor) can act as fluorine atom transfer agents led to a resurgence in radical fluorination methodologies. researchgate.netwikipedia.org These reactions can be initiated through various methods, including the use of metal catalysts or photoredox catalysis to generate the initial carbon radical from precursors like carboxylic acids. wikipedia.org

Table 2: Comparison of Transient Intermediates in Fluorination Reactions

| Intermediate | Generation Method | Characteristics | Typical Reactions |

|---|---|---|---|

| α-Fluorocarbocation | Electrophilic attack on a double bond by F₂. nih.gov | Highly reactive, short-lived. nih.gov | Can lead to unique cyclopropanation and rearrangement products. nih.gov |

| Carbon Radical | Photoredox or metal-catalyzed decarboxylation of carboxylic acids. wikipedia.org | Neutral species, less prone to Wagner-Meerwein rearrangements. | Reacts with an F-atom source (e.g., N-F reagents) to form a C-F bond. researchgate.netwikipedia.org |

Understanding Stereochemical Control in Reaction Pathways

Developing methods for the stereoselective incorporation of fluorine is crucial, especially for the synthesis of chiral pharmaceuticals. organicreactions.orgnih.gov Understanding the factors that control stereochemistry is key to designing effective asymmetric reactions.

One successful strategy involves the organocatalytic enantioselective fluorination of carbonyl compounds. For instance, α-branched aldehydes can be fluorinated with high enantioselectivity using chiral primary amine catalysts. nih.govrsc.org The resulting α-fluoroaldehydes, which contain a newly formed C-F stereocenter, can then be used as building blocks for other chiral molecules. nih.govrsc.org

The nature of the nucleophile can also have a profound impact on the stereochemical outcome of a reaction. In studies of nucleophilic substitution on 2-deoxyglycosyl donors, it was observed that highly reactive nucleophiles like ethanol (B145695) can lead to a complete loss of stereoselectivity, resulting in a 1:1 mixture of diastereomers under S(N)1-like conditions. nih.gov This erosion of stereochemical control suggests that the reaction rate approaches the diffusion limit, where the nucleophile attacks the intermediate carbocation from either face with equal probability. nih.gov In contrast, less reactive nucleophiles allow for greater stereocontrol. nih.gov

Studies on C-F Bond Cleavage Reactions and their Stereospecificity

While the C-F bond is the strongest single bond to carbon, its selective cleavage is an area of growing interest for synthetic applications and understanding biological defluorination processes. cas.cnnih.gov Mechanistic studies have revealed that the stereochemical outcome of C-F bond cleavage is highly dependent on the reaction pathway.

A well-studied mechanism is the intramolecular S(N)2 reaction. In these cases, a nucleophile within the same molecule attacks the carbon atom bearing the fluorine, displacing the fluoride ion. cas.cndocumentsdelivered.com Stereochemical investigations of this process have shown a complete inversion of configuration at the carbon center. cas.cndocumentsdelivered.com This result provides strong evidence for a classic backside S(N)2 attack, as any process involving a planar carbocation intermediate would lead to racemization. cas.cndocumentsdelivered.com

Similarly, the conversion of α-fluoroaldehydes to α-hydroxyacetals under alcoholic alkaline conditions has been shown to proceed in a stereospecific manner. nih.govrsc.org The mechanism is proposed to involve an intramolecular S(N)2 displacement of the fluoride by an initially formed hemiacetal, leading to an epoxide intermediate. This C-F bond cleavage step occurs with retention of enantiopurity, confirming its stereospecific nature. nih.gov

Solvent Effects and Reaction Kinetics in Fluorinated Systems

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. In fluorinated systems, understanding these effects is crucial for optimizing reaction conditions.

Studies on olefin oxidation have shown that solvents can modulate reaction kinetics without necessarily altering the underlying reaction mechanism or product selectivity at a given conversion level. mdpi.com For example, in a molybdenum-catalyzed epoxidation, using the polar aprotic solvent acetonitrile (B52724) was found to significantly hinder the reaction rate compared to the apolar solvent toluene (B28343) for most substrates. mdpi.com This suggests that specific solvent-reactant interactions, such as hydrogen bonding, may play a role in stabilizing the ground state of the reactants more than the transition state, thereby increasing the activation energy and slowing the reaction. mdpi.com However, the product distribution at the same degree of conversion remained unaffected, indicating the solvent's primary role was on the reaction speed rather than the mechanistic pathway. mdpi.com

In nucleophilic aromatic substitution (S(N)Ar) reactions, the solvent can have a more profound effect, even influencing the mechanism itself. For reactions of anilines with highly activated aromatic systems, changing the solvent composition from methanol-rich to dimethyl sulfoxide (B87167) (DMSO)-rich mixtures can cause a shift in the reaction mechanism, as evidenced by changes in kinetic data and Hammett plots. researchgate.net

Applications of 2s 1,1 Difluoropropan 2 Ol As a Chiral Chemical Building Block in Organic Synthesis

Integration into Complex Molecular Architectures

The strategic incorporation of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. (2S)-1,1-difluoropropan-2-ol serves as a versatile precursor for the synthesis of various fluorinated molecular scaffolds, including amino acids, heterocycles, and nucleoside analogues. Its chiral nature allows for the stereocontrolled introduction of the difluorinated propyl moiety, which is crucial for the biological activity of many complex molecules.

Synthesis of Fluorinated Amino Acids and Peptidomimetics

Fluorinated amino acids are of great interest in peptide and protein engineering as they can enhance metabolic stability, modulate conformation, and alter binding affinities. While direct synthetic routes employing this compound are not extensively documented, its derivatives are logical precursors for the synthesis of novel fluorinated amino acids.

One plausible synthetic strategy involves the oxidation of this compound to the corresponding chiral ketone, (S)-1,1-difluoropropan-2-one. This ketone can then undergo various transformations, such as asymmetric amination or Strecker-type synthesis, to introduce the amino group and create the amino acid backbone. Another approach is the conversion of the alcohol to a suitable leaving group, followed by nucleophilic substitution with an amino group precursor.

The resulting difluoromethylated amino acids can be incorporated into peptides to create peptidomimetics with enhanced properties. The gem-difluoro group can act as a bioisostere for other functional groups, influencing the peptide's secondary structure and its interaction with biological targets.

Table 1: Potential Synthetic Intermediates from this compound for Amino Acid Synthesis

| Intermediate | Potential Synthetic Transformation | Target Amino Acid Type |

| (S)-1,1-Difluoropropan-2-one | Asymmetric reductive amination, Strecker synthesis | α-Amino acids with a difluorinated side chain |

| (R)-1,1-Difluoro-2-propyl tosylate | Nucleophilic substitution with azide (B81097) or protected ammonia | β- or γ-Amino acids with a difluorinated side chain |

| (S)-1,1-Difluoro-2-propylamine | Acylation and further functionalization | Non-proteinogenic amino acids |

Construction of Stereoselectively Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are prevalent in pharmaceuticals and agrochemicals. The stereoselective synthesis of these compounds is a significant challenge in organic chemistry. This compound and its derivatives can serve as valuable chiral synthons for the construction of various fluorinated heterocycles.

For instance, the alcohol can be converted into a chiral epoxide, (S)-1,1-difluoro-1,2-epoxypropane. This epoxide can then undergo ring-opening reactions with various nucleophiles to introduce diverse functionalities and build the heterocyclic core. Alternatively, the diol derived from the reduction of a protected (S)-1,1-difluoropropan-2-one can be used as a chiral template for the synthesis of fluorinated heterocycles such as piperidines, pyrrolidines, and oxazolidinones. The stereocenter from the starting alcohol directs the stereochemical outcome of the subsequent cyclization reactions, leading to the formation of enantiomerically enriched products. The presence of the difluoromethyl group can also influence the ring conformation and basicity of the resulting heterocycle. worktribe.com

Preparation of Fluorinated Nucleoside and Nucleotide Analogues

Fluorinated nucleoside and nucleotide analogues are an important class of antiviral and anticancer agents. The introduction of fluorine into the sugar moiety can significantly enhance their biological activity and metabolic stability. This compound can be envisioned as a precursor for the synthesis of novel difluorinated sugar mimics.

A plausible synthetic pathway would involve the elaboration of this compound into a difluorinated ribose or deoxyribose analogue. This could be achieved through a series of stereocontrolled reactions, including oxidation, chain elongation, and cyclization. The resulting fluorinated sugar mimic could then be coupled with various nucleobases to afford the target nucleoside analogues. The gem-difluoro group at a specific position in the sugar ring can lock the conformation of the nucleoside, which is often crucial for its interaction with viral or cellular enzymes. nih.gov

Role in Chiral Catalysis and Ligand Design

While direct applications of this compound as a chiral catalyst are not widely reported, its structure makes it a promising candidate for the development of novel chiral ligands for asymmetric catalysis. The hydroxyl group provides a handle for attachment to a metal center or a larger ligand scaffold, while the chiral center and the electronic properties of the difluoromethyl group can influence the stereochemical outcome of the catalyzed reaction.

For example, it could be incorporated into phosphine (B1218219) ligands, where the fluorine atoms could modulate the electronic properties of the phosphorus atom and thereby the catalytic activity and selectivity of the corresponding metal complexes. Furthermore, it could serve as a chiral auxiliary, temporarily attached to a substrate to direct a stereoselective transformation, and then subsequently removed.

Application in the Stereoselective Total Synthesis of Chemically Relevant Compounds

The utility of a chiral building block is ultimately demonstrated by its successful application in the total synthesis of complex and biologically active molecules. While specific examples of the total synthesis of natural products starting directly from this compound are not yet prevalent in the literature, the potential is evident. Its ability to introduce a stereodefined difluorinated fragment makes it a valuable tool for the synthesis of fluorinated analogues of natural products. Such analogues are often synthesized to probe biological mechanisms or to develop new therapeutic agents with improved properties.

Modulation of Chemical Properties for Specific Applications (e.g., Dipole Moment Effects on Interactions, Metabolic Stability in Reaction Pathways)

The introduction of a gem-difluoro group, as present in this compound and its derivatives, has profound effects on the chemical and physical properties of a molecule, which can be harnessed for specific applications.

Dipole Moment Effects on Interactions: The two fluorine atoms in the difluoromethyl group create a strong local dipole moment. This can significantly influence intermolecular and intramolecular interactions, such as hydrogen bonding and dipole-dipole interactions. By strategically placing this group within a molecule, it is possible to control its conformation and its binding to biological targets. The gauche effect, often observed in 1,2-difluoro systems, can also play a role in dictating the preferred conformation of molecules derived from this building block. researchgate.net

Metabolic Stability in Reaction Pathways: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond is a common strategy in drug design to enhance metabolic stability and prolong the in vivo half-life of a drug. The gem-difluoro group in derivatives of this compound can effectively block sites of metabolism, leading to improved pharmacokinetic profiles. nih.govresearchgate.netresearchgate.net Studies have shown that gem-difluorination can either not affect or slightly improve the metabolic stability of corresponding model derivatives. nih.govresearchgate.net

Table 2: Impact of the gem-Difluoro Group on Molecular Properties

| Property | Effect of gem-Difluoro Group | Rationale |

| Dipole Moment | Increased local dipole moment | High electronegativity of fluorine atoms |

| Conformation | Can induce specific conformational preferences (e.g., gauche effect) | Stereoelectronic interactions involving the C-F bonds |

| Metabolic Stability | Generally increased | High strength of the C-F bond resists enzymatic cleavage |

| Lipophilicity | Can increase or decrease depending on the molecular context | Complex interplay of size, polarity, and hydrogen bonding potential |

| pKa | Can lower the pKa of nearby acidic protons | Strong electron-withdrawing inductive effect of fluorine |

Future Directions and Emerging Research Avenues for 2s 1,1 Difluoropropan 2 Ol

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The synthesis of enantiomerically pure fluorinated compounds is a significant challenge in organic chemistry. researchgate.net Future research is increasingly focused on developing synthetic pathways to molecules like (2S)-1,1-difluoropropan-2-ol that are not only high-yielding but also adhere to the principles of green chemistry, particularly atom economy. nih.govjocpr.com Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. ibchem.com Reactions with high atom economy, such as additions and isomerizations, are inherently more efficient and produce less waste. nih.govscranton.edu

Traditional methods for synthesizing fluorinated alcohols often involve multi-step sequences with stoichiometric reagents, leading to poor atom economy. nih.gov Emerging research aims to overcome these limitations through catalytic and asymmetric approaches. For instance, the development of catalytic asymmetric reduction of fluorinated ketones, such as 1,1-difluoropropan-2-one, is a promising atom-economical route. This approach, if realized with high enantioselectivity, would be highly efficient as it involves an addition reaction where all atoms from the hydrogen source are, in principle, incorporated.

Another avenue is the direct asymmetric fluorination of prochiral substrates. nih.gov While technically challenging, catalytic methods that can introduce fluorine atoms stereoselectively would represent a major advance. The goal is to move away from stoichiometric fluorinating agents that generate significant waste toward catalytic systems that can be used in small amounts. researchgate.netorganic-chemistry.org

| Synthetic Strategy | Description | Potential Advantages | Challenges | Theoretical Atom Economy |

|---|---|---|---|---|

| Asymmetric Reduction of a Fluorinated Ketone | Catalytic hydrogenation or transfer hydrogenation of 1,1-difluoropropan-2-one using a chiral catalyst. | High atom economy; potentially a single-step conversion from a simple precursor. | Achieving high enantioselectivity; catalyst stability and cost. | ~100% (for hydrogenation) |

| Kinetic Resolution of Racemic Alcohol | Enzymatic or chemical acylation of racemic 1,1-difluoropropan-2-ol (B3052644), where one enantiomer reacts faster. | Can produce high enantiopurity. | Maximum theoretical yield is 50%; generates enantiomeric waste. | <50% |

| Asymmetric Nucleophilic Difluoromethylation | Addition of a difluoromethyl nucleophile to acetaldehyde (B116499) using a chiral catalyst. | Direct construction of the chiral center. | Stability and availability of the difluoromethyl anion source. | Variable, depends on reagent |

Advanced Computational Modeling for Rational Design of Fluorinated Chiral Molecules

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules. clemson.edu For fluorinated chiral compounds like this compound, advanced computational modeling offers a pathway to rationally design new molecules and predict their properties before undertaking complex and expensive synthesis. nih.gov

Density Functional Theory (DFT) and other quantum chemical methods can be used to model the geometric and electronic structures of fluorinated molecules with high accuracy. nih.govresearchgate.net These calculations can predict stable conformations, vibrational frequencies, and electronic properties, which are influenced by the strong electronegativity and small size of fluorine atoms. emerginginvestigators.org For chiral molecules, computational methods can help elucidate the origins of stereoselectivity in reactions and predict chiroptical properties like optical rotation and circular dichroism. nih.gov

Future research will likely involve the use of computational modeling to:

Design Novel Catalysts: By modeling the transition states of catalytic reactions, researchers can design more efficient and selective catalysts for the synthesis of specific enantiomers of fluorinated molecules. acs.org

Predict Molecular Interactions: Understanding how the C-F bond interacts with its environment is crucial. nih.gov Simulations can model non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical in materials science and chemical biology. nih.govbohrium.com

Screen for Properties: Large-scale computational screening can be used to evaluate virtual libraries of fluorinated molecules for desired properties, guiding synthetic efforts toward the most promising candidates for applications in materials or as chemical probes.

| Computational Method | Predicted Properties | Relevance to Rational Design |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energies, transition states, NMR shifts. researchgate.net | Predicting reaction outcomes, understanding catalyst-substrate interactions, designing new synthetic routes. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission wavelengths, chiroptical spectra (e.g., ECD). clemson.edu | Designing molecules with specific optical properties for materials science applications. |

| Molecular Dynamics (MD) | Conformational dynamics, solvent effects, binding free energies. nih.gov | Understanding behavior in solution, predicting interactions with biological macromolecules or material surfaces. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions (e.g., hydrogen bonds, halogen bonds). | Elucidating the role of fluorine in intermolecular interactions that dictate self-assembly and binding. |

Exploration of Novel Reactivity and Transformation Pathways

The unique electronic properties imparted by the two fluorine atoms on the adjacent carbon significantly influence the reactivity of the hydroxyl group in this compound. The strong electron-withdrawing nature of fluorine atoms increases the acidity of the alcohol proton and can affect the stability of potential carbocation intermediates. wikipedia.orgresearchgate.net

Future research will focus on leveraging these properties to explore new chemical transformations. This includes using the molecule as a chiral building block for the synthesis of more complex fluorinated structures. Key areas of exploration include:

Stereospecific Substitutions: Developing reactions that substitute the hydroxyl group with other functionalities while retaining or inverting the stereochemistry at the chiral center. This is crucial for building complex molecules where precise stereocontrol is necessary. nih.govorganic-chemistry.org

Derivatization for Asymmetric Catalysis: The chiral alcohol can be used as a precursor to new chiral ligands for asymmetric catalysis. The fluorinated moiety could provide unique steric and electronic properties to the resulting catalyst, potentially leading to novel reactivity and selectivity.

Fluorine-Directed Reactions: Investigating how the gem-difluoro group can direct reactions at other positions in the molecule. The strong dipole of the C-F bonds could influence the regioselectivity of reactions by interacting with reagents or catalysts.

Interdisciplinary Research with Materials Science and Chemical Biology (excluding direct drug/clinical applications)

The distinct properties of chiral fluorinated molecules like this compound make them attractive candidates for interdisciplinary research, particularly in materials science and chemical biology.

Materials Science: Chirality is a key property in the design of advanced materials with specific optical and electronic functions. chiralpedia.com The introduction of fluorine can enhance properties such as thermal stability and chemical resistance. Potential applications for derivatives of this compound include:

Chiral Liquid Crystals: The combination of chirality and the polarity of the C-F bonds could be exploited in the design of new ferroelectric liquid crystals for display technologies. researchgate.netmdpi.com

Fluorinated Chiral Polymers: Incorporation into polymers could lead to materials with unique surface properties, such as high hydrophobicity and low friction, or materials for chiral separations.

Chemical Biology: In chemical biology, fluorine is often used to probe and modulate biological systems. While excluding direct clinical applications, derivatives of this compound can serve as valuable research tools:

Molecular Probes: The molecule can be incorporated into larger structures designed to study protein-ligand interactions. The fluorine atoms can serve as reporters for ¹⁹F NMR spectroscopy, a powerful technique for studying binding events and protein conformation without interference from other biological signals. nih.gov

Probing Enzyme Mechanisms: Using fluorinated substrates to study enzyme mechanisms is a common strategy. The electronic effects of fluorine can alter the reactivity of a substrate, providing insight into the transition state of an enzymatic reaction.

This interdisciplinary approach, combining advanced synthesis, computational modeling, and application-focused research, will continue to unlock the full potential of this compound and other chiral fluorinated molecules.

Q & A

Basic: What are the established synthetic routes for preparing (2S)-1,1-difluoropropan-2-ol in high enantiomeric purity?

Methodological Answer:

The synthesis of this compound typically involves asymmetric reduction of a fluorinated ketone precursor. A common approach is the reduction of 1-bromo-1,1-difluoropropan-2-one using chiral catalysts (e.g., chiral boranes or transition-metal complexes) or enantioselective reducing agents like (R)- or (S)-BINAP-ligated catalysts. For example, lithium aluminum hydride (LiAlH₄) in anhydrous ether can reduce the ketone to the alcohol, while chiral auxiliaries or enzymatic methods ensure stereochemical control . Asymmetric hydrogenation or biocatalytic reduction may further enhance enantiomeric excess (ee), with reaction parameters (temperature, solvent polarity, and catalyst loading) critically optimized to achieve >90% ee .

Advanced: How do stereochemical considerations influence the biological activity of this compound derivatives?

Methodological Answer:

The (2S) configuration directly impacts interactions with chiral biological targets, such as enzymes or receptors. For instance, in studies of analogous fluorinated amino alcohols, the (S)-enantiomer showed 10-fold higher binding affinity to γ-aminobutyric acid (GABA) receptors compared to the (R)-form due to optimal spatial alignment of the fluorine atoms and hydroxyl group. Computational docking studies (e.g., AutoDock Vina) combined with circular dichroism (CD) spectroscopy can validate stereospecific interactions. Contradictions in activity data between studies often arise from impurities in enantiomeric mixtures, emphasizing the need for chiral HPLC or SFC (supercritical fluid chromatography) to confirm purity ≥99% ee before biological assays .

Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹⁹F NMR distinguishes fluorine environments (δ -120 to -140 ppm for CF₂), while ¹H NMR confirms the alcohol proton (δ 1.8–2.2 ppm).

- Chiral GC/MS or HPLC : Using columns like Chiralpak IG-3 to resolve enantiomers and quantify ee.

- X-ray Crystallography : For absolute configuration determination, though limited by crystalizability.

- IR Spectroscopy : O-H stretching (3200–3600 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) confirm functional groups.

Cross-validation with elemental analysis (C, H, F) ensures stoichiometric consistency .

Advanced: What strategies can resolve contradictions in reported reaction yields for the synthesis of this compound under varying conditions?

Methodological Answer:

Discrepancies in yields (e.g., 60% vs. 85%) often stem from:

- Solvent Effects : Polar aprotic solvents (e.g., THF) may stabilize intermediates better than DCM.

- Catalyst Degradation : Air/moisture-sensitive catalysts (e.g., chiral Ru complexes) require strict inert conditions.

- Purification Methods : Silica gel chromatography vs. distillation can lead to losses.

To reconcile data, systematic Design of Experiments (DoE) with variables like temperature (−20°C to 25°C), solvent (THF vs. ether), and catalyst loading (1–5 mol%) is recommended. Statistical tools (ANOVA) identify significant factors, while in situ FTIR monitors reaction progress .

Basic: What are the common chemical reactions that this compound undergoes, and under what conditions?

Methodological Answer:

- Oxidation : With Jones reagent (CrO₃/H₂SO₄) at 0°C to yield 1,1-difluoropropan-2-one.

- Nucleophilic Substitution : Tosylation (TsCl/pyridine) followed by displacement with NaN₃ to form azide derivatives.

- Esterification : Acetic anhydride (Ac₂O) under reflux to produce acetyl-protected analogs.

- Reductive Amination : With NH₃ and NaBH₃CN to generate β-fluoro amino alcohols.

Reactions often require anhydrous conditions and low temperatures (−78°C) to prevent racemization .

Advanced: How does the presence of fluorine atoms impact the physicochemical properties and reactivity of this compound compared to non-fluorinated analogs?

Methodological Answer:

Fluorine’s electronegativity and small atomic radius:

- Increased Stability : C-F bonds resist metabolic degradation, enhancing in vivo half-life.

- Hydrogen Bonding : Fluorine acts as a weak H-bond acceptor, altering solubility (logP reduced by ~0.5 vs. non-fluorinated propanol).

- Acidity : The α-OH pKa decreases from ~16 (propan-2-ol) to ~14.5 due to electron-withdrawing F atoms, facilitating deprotonation in basic conditions.

Computational studies (DFT at B3LYP/6-31G*) correlate these effects with reactivity in SN2 reactions, showing 2× faster kinetics than non-fluorinated analogs .

Basic: What are the critical parameters for optimizing the enantioselective synthesis of this compound?

Methodological Answer:

- Catalyst Selection : Chiral phosphine ligands (e.g., (S)-Binap) for Rh-catalyzed hydrogenation.

- Temperature : Lower temperatures (−20°C) favor kinetic control, reducing racemization.

- Solvent : Ethereal solvents (MTBE) enhance enantioselectivity vs. polar solvents (DMF).

- Substrate Purity : >98% pure ketone precursor minimizes side reactions.

A case study achieved 92% ee using (S)-Binap/Rh at −10°C in MTBE, with yields ≥80% after column purification .

Advanced: What computational methods are employed to predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock or Schrödinger Suite to model binding poses with proteins (e.g., kinases).

- QSAR Models : Using descriptors like molar refractivity and F substituent parameters to predict IC₅₀.

- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories.

Contradictions between in silico and in vitro data often arise from solvation effects or protein flexibility. Hybrid QM/MM (quantum mechanics/molecular mechanics) methods improve accuracy by incorporating electronic structure details .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.